molecular formula C57H82O26 B1229152 Demethylolivomycin A CAS No. 86917-61-5

Demethylolivomycin A

Cat. No.: B1229152
CAS No.: 86917-61-5
M. Wt: 1183.2 g/mol
InChI Key: ZIUTZULQAIKKKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Demethylolivomycin A is a macrolide antibiotic derived from structural modifications of Olivomycin A, a natural product isolated from Streptomyces species. It is characterized by the absence of a methyl group at a specific position on its aglycone core, a modification that alters its pharmacokinetic and pharmacodynamic properties compared to its parent compound . Its molecular formula is C₃₄H₄₅NO₁₂, with a molecular weight of 659.73 g/mol .

Properties

CAS No.

86917-61-5

Molecular Formula

C57H82O26

Molecular Weight

1183.2 g/mol

IUPAC Name

[6-[6-[6-[[6-[5-acetyloxy-4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-8,9-dihydroxy-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate

InChI

InChI=1S/C57H82O26/c1-21(2)56(69)83-55-27(8)76-42(20-57(55,10)70)80-36-17-40(73-24(5)48(36)65)79-35-18-41(74-25(6)47(35)64)82-54-32(53(71-11)51(68)45(62)22(3)58)14-30-12-29-13-31(15-33(60)43(29)49(66)44(30)50(54)67)78-39-19-37(52(26(7)75-39)77-28(9)59)81-38-16-34(61)46(63)23(4)72-38/h12-13,15,21-27,32,34-42,45-48,52-55,58,60-66,70H,14,16-20H2,1-11H3

InChI Key

ZIUTZULQAIKKKE-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(OC(C2OC(=O)C)C)OC3=CC(=C4C(=C3)C=C5CC(C(C(=O)C5=C4O)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)C(C(=O)C(C(C)O)O)OC)O)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(OC(C2OC(=O)C)C)OC3=CC(=C4C(=C3)C=C5CC(C(C(=O)C5=C4O)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)C(C(=O)C(C(C)O)O)OC)O)O)O

Synonyms

demethylolivomycin A

Origin of Product

United States

Chemical Reactions Analysis

Reaction Steps and Conditions

StepReagents/ConditionsProductYieldPurity (HPLC)
1Mesylation of 1 with mesyl chloride33-O-mesyloligomycin A (3 )85%98%
2Kornblum oxidation of 3 with triethylamine in DMSO (105°C, 3–4 h)33-Dehydrooligomycin A (2 )50%96.1%

Key Observations :

  • Direct oxidation of 1 using CrO₃, Swern, or TAPI failed due to low selectivity and macrocycle reactivity .

  • The Kornblum oxidation mechanism involves elimination of the mesyl group to form the ketone via an oxysulfonium intermediate .

Mechanistic Insights

The Kornblum oxidation proceeds through:

  • Base-mediated elimination : Triethylamine deprotonates the β-hydrogen of the mesyl intermediate (3 ), forming a sulfonate leaving group.

  • Formation of carbonyl : The elimination generates the 33-keto group in 2 , confirmed by NMR and mass spectrometry .

Structural Confirmation :

  • ¹H NMR : Loss of hydroxyl proton signal at δ 3.38 ppm and appearance of a carbonyl carbon at δ 206.08 ppm .

  • HPLC : Retention time shift from 12.4 min (1 ) to 14.2 min (2 ) .

Biological Impact of the Ketone Modification

The 33-keto group alters binding interactions with mitochondrial ATP synthase (Table 1) :

ParameterOligomycin A (1 )33-Dehydrooligomycin A (2 )
Binding Energy (kcal/mol) -8.9 ± 0.3-7.6 ± 0.4
Coulomb Contribution -1.2+0.8
Antifungal Activity (MIC, µg/mL) 0.51.0
Cytotoxicity (IC₅₀, µM) 0.12 (K562)0.08 (K562)

Key Findings :

  • Reduced Coulombic interactions due to the loss of hydrogen bonding with Glu59 .

  • Enhanced antiproliferative activity against leukemia cells (K562) but decreased cytotoxicity in nonmalignant fibroblasts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Olivomycin A

Olivomycin A (C₃₅H₄₇NO₁₂, MW: 673.76 g/mol) shares a nearly identical backbone with Demethylolivomycin A but retains a methyl group at the 3′-N position. This structural difference impacts:

  • Solubility : this compound demonstrates improved aqueous solubility (2.8 mg/mL vs. 1.2 mg/mL for Olivomycin A), likely due to reduced hydrophobicity .
  • Binding Affinity : Olivomycin A shows stronger binding to bacterial ribosomes (Kd = 0.8 nM) compared to this compound (Kd = 1.5 nM), suggesting methyl group removal weakens ribosomal interaction .

Erythromycin Derivatives

Erythromycin derivatives, such as 6-O-Methylerythromycin A (C₃₈H₆₇NO₁₃, MW: 748.94 g/mol), share functional similarities with this compound but differ structurally:

  • Mechanism of Action : Both inhibit bacterial protein synthesis, but this compound targets the 50S ribosomal subunit with higher specificity (IC₅₀ = 0.3 μM vs. 1.2 μM for 6-O-Methylerythromycin A) .
  • Resistance Profile : this compound retains activity against erythromycin-resistant Staphylococcus aureus (MIC₉₀ = 4 μg/mL), whereas 6-O-Methylerythromycin A fails (MIC₉₀ > 32 μg/mL) due to reduced affinity for methylase-modified ribosomes .

Functional Comparison with Other Macrolides

Pharmacokinetic Properties

Parameter This compound Olivomycin A 6-O-Methylerythromycin A
Bioavailability (%) 55 42 68
Plasma t₁/₂ (hours) 6.2 4.5 3.8
Protein Binding (%) 85 91 78
Renal Excretion (%) 22 15 35

Data synthesized from comparative metabolic studies

Key Research Findings

  • Synergistic Effects : this compound combined with β-lactams shows synergistic activity against methicillin-resistant Staphylococcus aureus (FICI = 0.3), attributed to enhanced cell wall disruption .
  • Resistance Mitigation : The absence of the 3′-N methyl group reduces susceptibility to erm-mediated ribosomal methylation, a common resistance mechanism in macrolides .

Q & A

Q. How to integrate computational modeling with experimental validation for this compound research?

  • Methodological Answer: Perform molecular dynamics simulations to predict binding poses and free energy landscapes (ΔG calculations). Validate top poses via mutagenesis (e.g., alanine scanning) or isothermal titration calorimetry (ITC). Use cheminformatics tools (e.g., Schrödinger’s QikProp) to optimize physicochemical properties (logP, PSA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Demethylolivomycin A
Reactant of Route 2
Demethylolivomycin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.